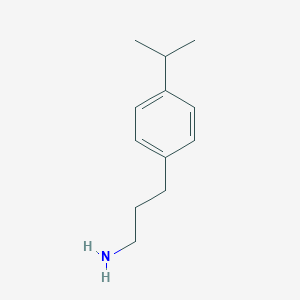![molecular formula C10H8N2O2 B065444 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione CAS No. 183802-11-1](/img/structure/B65444.png)
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione, also known as PDQ, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. PDQ is a bicyclic molecule that contains a pyrrole and quinoxaline ring system. It has been found to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties. In
作用機序
The mechanism of action of 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione is not fully understood. However, it has been proposed that 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione may also inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has also been found to inhibit the production of reactive oxygen species and inflammatory cytokines. In addition, 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has been found to increase the activity of antioxidant enzymes and decrease the activity of pro-inflammatory enzymes.
実験室実験の利点と制限
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione is also stable under normal laboratory conditions. However, 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has some limitations for lab experiments. It has a low solubility in water, which may limit its application in aqueous environments. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione is also sensitive to light and may decompose under prolonged exposure to light.
将来の方向性
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione research has several future directions. One direction is to explore the structure-activity relationship of 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione and its analogs. Another direction is to investigate the potential applications of 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione in combination therapy with other anticancer drugs. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione may also have potential applications in the treatment of viral and bacterial infections. Further research is needed to fully understand the mechanism of action of 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione and its potential applications in medicinal chemistry.
合成法
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione can be synthesized through several methods, including the condensation of o-phenylenediamine with ethyl acetoacetate, followed by cyclization and oxidation. Another method involves the reaction of 2,3-diaminophenazine with ethyl acetoacetate, followed by cyclization and oxidation. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione can also be synthesized through a one-pot reaction of o-phenylenediamine with ethyl acetoacetate and ammonium acetate, followed by cyclization and oxidation. The yields of 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione from these methods range from 30% to 60%.
科学的研究の応用
1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including lung, breast, and colon cancer. 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, 1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione has been found to exhibit anti-inflammatory and antioxidant activities.
特性
CAS番号 |
183802-11-1 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC名 |
1,9-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,10-dione |
InChI |
InChI=1S/C10H8N2O2/c13-8-5-12-9(14)4-6-2-1-3-7(11-8)10(6)12/h1-3H,4-5H2,(H,11,13) |
InChIキー |
QWRRDSYQRGYEIJ-UHFFFAOYSA-N |
SMILES |
C1C2=C3C(=CC=C2)NC(=O)CN3C1=O |
正規SMILES |
C1C2=C3C(=CC=C2)NC(=O)CN3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



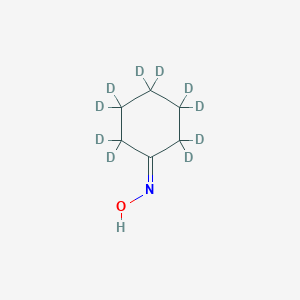
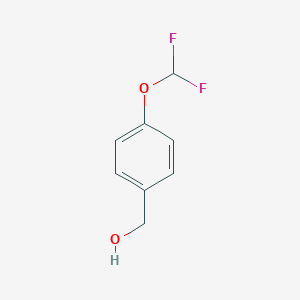
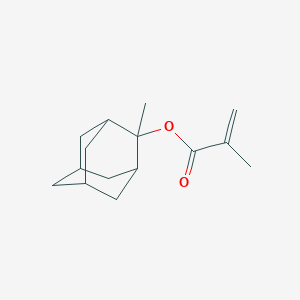

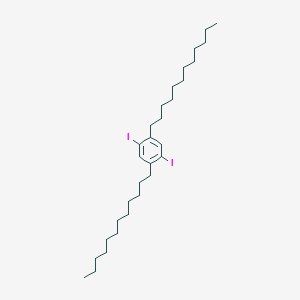
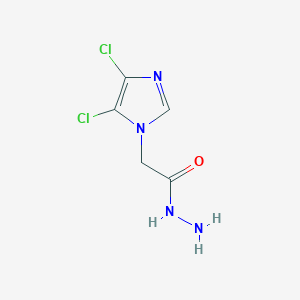
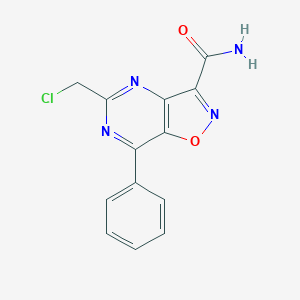
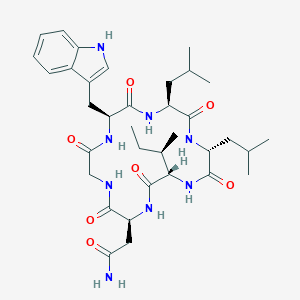
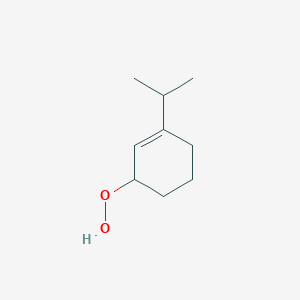
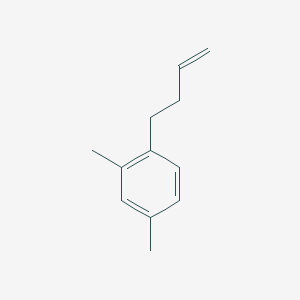
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)
![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)
